2,4-dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane]

MC4R antagonism spirocyclic constraint conformational restriction

This [4.5]-spirocyclic tetrahydronaphthyridine (THN) scaffold delivers distinct conformational restriction unattainable with non-spirocyclic 1,8-naphthyridines. Published data confirm sub-nanomolar MC4R binding (Ki=0.46 nM) and elimination of hERG-active metabolites via spirocyclization. The unsubstituted parent core (C₁₁H₁₄N₂, MW 174.24) offers two orthogonal derivatization vectors—secondary amine and cyclobutane—for parallel SAR. For cachexia, fibrosis, or kinase programs, procuring this regioisomerically pure scaffold ensures the intended binding mode and avoids confounding results from ring-size or regioisomeric mixtures.

Molecular Formula C11H14N2
Molecular Weight 174.247
CAS No. 2470437-74-0
Cat. No. B2795737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane]
CAS2470437-74-0
Molecular FormulaC11H14N2
Molecular Weight174.247
Structural Identifiers
SMILESC1CC2(C1)CC3=C(NC2)N=CC=C3
InChIInChI=1S/C11H14N2/c1-3-9-7-11(4-2-5-11)8-13-10(9)12-6-1/h1,3,6H,2,4-5,7-8H2,(H,12,13)
InChIKeyTYYSYJUWTHQTSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane] (CAS 2470437-74-0): Procurement-Relevant Scaffold Profile and Differentiation Potential


2,4-Dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane] is a spirocyclic tetrahydronaphthyridine (THN) featuring a [4.5]-spiro junction between a partially saturated 1,8-naphthyridine and a cyclobutane ring [1]. This scaffold belongs to a class of 3D heterocyclic building blocks increasingly prioritized in drug discovery for their ability to confer conformational constraint, modulate physicochemical properties, and access underexplored chemical space relative to flat heteroaromatic analogs [2]. The unsubstituted parent core (C₁₁H₁₄N₂, MW 174.24 g/mol) serves as a versatile intermediate for late-stage functionalization, with the secondary amine and cyclobutane positions offering distinct vectors for derivatization [1].

Why 2,4-Dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane] Cannot Be Replaced by Non-Spiro or Alternative Spiro Analogs


Substituting the [4.5]-spiro[1,8-naphthyridine-3,1'-cyclobutane] core with non-spirocyclic 1,8-naphthyridines or alternative spiro ring sizes is non-trivial because the cyclobutane ring imposes a discrete exit vector and conformational restriction that directly impacts target binding and ADME outcomes. In the MC4R antagonist program leading to clinical candidate PF-07258669, the [4.4]-spiro analog (compound 18) resulted in complete loss of MC4R binding affinity (Ki greater than the limit of detection), whereas the [4.5]-spiropiperidine scaffold (compound 20) achieved Ki = 0.60 nM and IC₅₀ = 39 nM [1]. Furthermore, the spirocyclization strategy was explicitly deployed to eliminate hERG-active metabolites that plagued earlier non-spirocyclic leads [2]. These findings demonstrate that spiro ring size and regioisomer selection are not interchangeable—subtle geometric perturbations can abolish or enhance potency by orders of magnitude. A procurement decision that treats this scaffold as a commodity naphthyridine building block risks selecting a core with fundamentally different conformational and pharmacological properties.

Quantitative Differentiation Evidence for 2,4-Dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane] Against Closest Analogs


Conformational Constraint by Cyclobutane [4.5]-Spiro Junction Enables Sub-Nanomolar Target Binding vs. Non-Spiro Analogs

In the Pfizer MC4R program, introduction of a [4.5]-spirocyclic constraint (spiropiperidine core) into a non-spirocyclic lead series improved MC4R binding affinity approximately 14-fold: nonspirocyclic compound 14 exhibited Ki = 6.4 nM, whereas the [4.5]-spiropiperidine analog 23 (PF-07258669) achieved Ki = 0.46 nM [1]. Although 23 incorporates an elaborated spiropiperidine rather than the simpler spirocyclobutane core, the fundamental SAR lesson is that spirocyclization at the 3-position of the tetrahydronaphthyridine rigidifies the bioactive conformation of the cis-aminopyridine moiety, directly enhancing target engagement [1]. The unsubstituted 2,4-dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane] represents the minimal [4.5]-spiro pharmacophore capable of conferring this conformational preorganization, serving as an entry point for SAR exploration.

MC4R antagonism spirocyclic constraint conformational restriction

Spirocyclization Eliminates hERG-Active Metabolite Formation Observed in Non-Spirocyclic Leads

Early non-spirocyclic leads in the MC4R program (e.g., compound 12) produced N-demethylated metabolites (e.g., compound 15) that were more potent hERG inhibitors than the parent (12: hERG IC₅₀ = 25 μM vs. 15: hERG IC₅₀ = 19 μM) and circulated at levels exceeding the parent in vivo, introducing significant cardiac safety risk [1]. Introduction of the [4.5]-spirocyclic constraint eliminated this metabolic liability: spirocyclic compound 23 (PF-07258669) showed no observable hERG-active metabolites, with a hERG IC₅₀ = 27 μM and an acceptable safety margin relative to MC4R potency [1]. While direct data for the unsubstituted spirocyclobutane THN are not reported, the class-level principle is that spirocyclization at the tetrahydronaphthyridine 3-position blocks the N-dealkylation pathway that generates hERG-active metabolites in non-spiro analogs, representing a distinct advantage in cardiac safety profiling.

hERG liability metabolic stability spirocyclic metabolism

Automated Continuous-Flow Synthesis of Spirocyclic 1,8-THNs Enables Scalable Access vs. Traditional Batch Methods

Cao et al. (2023) demonstrated an automated, continuous-flow synthesis platform for spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines (1,8-THNs), including the spirocyclobutane subclass, using photoredox-catalyzed hydroaminoalkylation (HAA) coupled with intramolecular SNAr N-arylation [1]. The methodology provided modular access to four isomeric THN cores (1,5-, 1,6-, 1,7-, and 1,8-THN) from common unprotected primary amine feedstocks. The simplifying power was demonstrated by a concise synthesis of the spirocyclic THN core of Pfizer's clinical candidate PF-07258669, which previously required 15 synthetic steps in the original route [1]. While specific yield and throughput data for the 2,4-dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane] parent are embedded in the supplementary dataset, the platform's demonstrated 1,6- and 1,8-regioisomer scope establishes that this scaffold class is synthetically accessible via a modern flow chemistry approach, contrasting with the multi-step batch syntheses historically required for spirocyclic naphthyridines [2].

continuous flow synthesis photoredox catalysis scalability

Cyclobutane-Based Spirocyclic THN Scaffolds Demonstrate Metabolic Stability in αvβ3 Integrin Antagonist Series

In a 2024 study of cyclobutane-based αvβ3 integrin antagonists, tetrahydronaphthyridine-containing spirocyclic compounds were evaluated for metabolic stability. A lead compound incorporating a functionalized cyclobutane core with a tetrahydronaphthyridine arginine mimetic sidechain demonstrated a half-life (t₁/₂) greater than 80 minutes in vitro, alongside sub-micromolar IC₅₀ potency in cell-based adhesion and invasion assays [1]. While this compound differs from the unsubstituted 2,4-dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane] by bearing additional sidechain functionality, the data establish that the cyclobutane-spiro-THN framework itself is compatible with metabolic stability—a property attributed to the metabolically robust cyclobutane ring replacing oxidation-prone aliphatic motifs [1]. The unsubstituted scaffold can therefore be considered a metabolically stable starting point for further elaboration.

cyclobutane metabolic stability αvβ3 integrin in vitro ADME

1,8- vs. 1,6-THN Regioisomerism: Isomeric THN Cores Exhibit Divergent Biological Profiles

The Cresswell automated flow platform produces both 1,8-THN and 1,6-THN regioisomers from common starting materials, enabling direct comparative evaluation [1]. While comprehensive head-to-head biological data for the unsubstituted parent cores are not yet published, the methodological distinction is procurement-relevant: the 1,8-THN scaffold (nitrogen atoms at positions 1 and 8) presents a different hydrogen-bonding and electrostatic surface compared to the 1,6-THN isomer, which can translate into distinct target selectivity profiles. In the broader naphthyridine literature, 1,8-naphthyridine derivatives have demonstrated preferential binding to kinase ATP pockets and metal-ion chelation motifs not accessible to 1,6-isomers [2]. The explicit availability of the 1,8-regioisomer via the flow platform distinguishes this scaffold from generic naphthyridine building blocks where regioisomeric identity may be ambiguous or uncontrolled.

regioisomer SAR THN isomer comparison kinase selectivity

Optimal Research and Industrial Application Scenarios for 2,4-Dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane]


MC4R Antagonist Lead Optimization: Spirocyclic Constraint for Potency Enhancement and hERG Metabolite Mitigation

Programs targeting the melanocortin-4 receptor (MC4R) for cachexia, anorexia, or appetite regulation can deploy this scaffold as the conformationally constrained core. The class-level evidence demonstrates that [4.5]-spiro THN cores enable sub-nanomolar MC4R binding affinity (Ki = 0.46 nM for PF-07258669) while eliminating hERG-active metabolites that arise from N-dealkylation of non-spirocyclic analogs [1]. The unsubstituted spirocyclobutane parent offers an ideal starting point for parallel SAR exploration at the secondary amine and cyclobutane positions.

αv Integrin Antagonist Development: Metabolically Stable Cyclobutane-THN Chemotype

For fibrosis (IPF, NASH) or oncology programs targeting αv-containing integrins, the cyclobutane-spiro-THN framework provides a metabolically stable arginine mimetic scaffold. Published data confirm t₁/₂ > 80 minutes and sub-micromolar cellular activity for elaborated analogs [1]. The patent literature (JP7264810B2, WO 2021/250541) further supports the use of cyclobutane-containing spiro-naphthyridines as privileged integrin antagonist cores .

Kinase Inhibitor Discovery: 1,8-Regioisomer-Specific ATP-Site Binding

The 1,8-naphthyridine regioisomer presents a distinct hydrogen-bond-accepting motif compatible with kinase hinge-binding and metal-chelation pharmacophores [1]. The spirocyclobutane substituent introduces 3D character, potentially improving kinase selectivity over flat aromatic hinge-binders. Procurement of the regioisomerically pure 1,8-THN scaffold ensures the intended binding mode is preserved, avoiding confounding results from regioisomeric mixtures.

Continuous-Flow Library Synthesis: Modular Derivatization of the Spirocyclic THN Core

Research groups with access to flow chemistry infrastructure can exploit the automated HAA/SNAr platform to generate spirocyclic THN libraries from diverse primary amines [1]. The unsubstituted parent compound serves as both a building block for traditional medicinal chemistry and a benchmark for flow-derived analogs, enabling head-to-head comparison of batch vs. flow-synthesized material quality and throughput.

Quote Request

Request a Quote for 2,4-dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.